molecular formula C15H9N3O2 B12620291 Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-

Cat. No.: B12620291
M. Wt: 263.25 g/mol
InChI Key: DSDPEJBAIYRHPU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- involves several steps. One common method includes the use of transition-metal-free strategies for the preparation of pyrrolo derivatives . Another approach involves the cross-coupling reaction, which is advantageous due to the deprotection of the formamide protecting group during workup . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound .

Mechanism of Action

Properties

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

4-(3-cyanopyrrolo[2,3-b]pyridin-1-yl)benzoic acid

InChI

InChI=1S/C15H9N3O2/c16-8-11-9-18(14-13(11)2-1-7-17-14)12-5-3-10(4-6-12)15(19)20/h1-7,9H,(H,19,20)

InChI Key

DSDPEJBAIYRHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C#N)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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